2-(3-Bromophenyl)-5-methyloxazole-4-carboxylic Acid
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Overview
Description
2-(3-Bromophenyl)-5-methyloxazole-4-carboxylic Acid is an organic compound that belongs to the class of oxazole derivatives It is characterized by the presence of a bromophenyl group attached to the oxazole ring, which is further substituted with a carboxylic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromophenyl)-5-methyloxazole-4-carboxylic Acid typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving an appropriate precursor, such as an α-haloketone and an amide.
Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often involving the use of carbon dioxide or carboxylating reagents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and advanced reaction conditions may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromophenyl)-5-methyloxazole-4-carboxylic Acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Bromination: Bromine, N-bromosuccinimide (NBS)
Carboxylation: Carbon dioxide, carboxylating reagents
Coupling Reactions: Palladium catalysts, boronic acids
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups.
Scientific Research Applications
2-(3-Bromophenyl)-5-methyloxazole-4-carboxylic Acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of advanced materials, such as polymers and organic semiconductors.
Biological Studies: It can serve as a probe or ligand in biological assays to study enzyme interactions and cellular processes.
Chemical Synthesis: The compound is valuable in organic synthesis for constructing complex molecules and exploring new reaction pathways.
Mechanism of Action
The mechanism of action of 2-(3-Bromophenyl)-5-methyloxazole-4-carboxylic Acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromophenyl group and oxazole ring can engage in various interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromophenyl)-5-methyloxazole: Lacks the carboxylic acid group, which may affect its reactivity and applications.
2-(3-Bromophenyl)-4-carboxylic Acid: Lacks the oxazole ring, which may influence its chemical properties and biological activity.
5-Methyloxazole-4-carboxylic Acid:
Uniqueness
2-(3-Bromophenyl)-5-methyloxazole-4-carboxylic Acid is unique due to the combination of the bromophenyl group, oxazole ring, and carboxylic acid group. This combination imparts distinct chemical properties and reactivity, making it a versatile compound for various applications in research and industry.
Biological Activity
Structure
The molecular formula of 2-(3-Bromophenyl)-5-methyloxazole-4-carboxylic Acid is C11H8BrN1O3. The structure features a brominated phenyl ring attached to an oxazole ring with a carboxylic acid functional group, which is critical for its biological activity.
Physical Properties
- Molecular Weight : 284.09 g/mol
- Melting Point : Data not extensively available; estimated based on similar compounds.
- Solubility : Soluble in organic solvents; limited solubility in water.
Antimicrobial Activity
Several studies have reported the antimicrobial properties of Bromophenyl oxazole. Research indicates that this compound exhibits significant inhibitory effects against various bacterial strains and fungi.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Candida albicans | 16 µg/mL |
Mechanism of Action : The antimicrobial activity is believed to stem from the disruption of cell wall synthesis and interference with protein synthesis in bacteria.
Anticancer Activity
Recent investigations into the anticancer potential of Bromophenyl oxazole have shown promising results. Studies have focused on its ability to induce apoptosis in cancer cells.
Case Study: Breast Cancer Cells
A study conducted on MCF-7 breast cancer cells revealed that treatment with Bromophenyl oxazole resulted in:
- Cell Viability Reduction : A decrease in cell viability by approximately 70% at a concentration of 50 µM.
- Apoptosis Induction : Flow cytometry analysis indicated an increase in early and late apoptotic cells, suggesting the compound triggers programmed cell death.
Anti-inflammatory Activity
Bromophenyl oxazole has also been evaluated for its anti-inflammatory properties. In vitro assays demonstrated that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6.
Cytokine | Inhibition Percentage (%) |
---|---|
TNF-alpha | 45% |
IL-6 | 30% |
Mechanism of Action : The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways, which play a crucial role in inflammatory responses.
Pharmacokinetics
Limited studies on the pharmacokinetics of Bromophenyl oxazole indicate moderate absorption with a potential half-life that supports its use in therapeutic applications. Further research is needed to fully understand its metabolic pathways.
Toxicity Profile
Preliminary toxicity assessments suggest that Bromophenyl oxazole exhibits low toxicity at therapeutic doses. However, comprehensive toxicity studies are essential to establish safety profiles for clinical use.
Properties
Molecular Formula |
C11H8BrNO3 |
---|---|
Molecular Weight |
282.09 g/mol |
IUPAC Name |
2-(3-bromophenyl)-5-methyl-1,3-oxazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO3/c1-6-9(11(14)15)13-10(16-6)7-3-2-4-8(12)5-7/h2-5H,1H3,(H,14,15) |
InChI Key |
XKYCBVCKIUNWDW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(O1)C2=CC(=CC=C2)Br)C(=O)O |
Origin of Product |
United States |
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